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Compound of Interest

Compound Name:
Desmethyl Levofloxacin

Hydrochloride

Cat. No.: B1151659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different levofloxacin formulations based

on their bioequivalence and impurity profiles. The data presented is compiled from various

scientific studies to offer an objective overview for researchers, scientists, and professionals

involved in drug development.

Bioequivalence of Levofloxacin Formulations
Bioequivalence studies are crucial to ensure that generic drug formulations perform

comparably to the innovator product. These studies typically assess key pharmacokinetic

parameters to determine the rate and extent of drug absorption. For levofloxacin, an antibiotic

whose efficacy is dependent on achieving adequate plasma concentrations, ensuring

bioequivalence is paramount for therapeutic success and preventing the development of

bacterial resistance.[1]

Pharmacokinetic Parameters
The bioequivalence of different levofloxacin formulations is primarily evaluated by comparing

the 90% confidence intervals (CIs) for the geometric mean ratios (GMR) of the area under the

plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[2][3]

These values should fall within the regulatory acceptance range of 80-125%.[2][4] The time to

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1151659?utm_src=pdf-interest
http://impactfactor.org/PDF/IJDDT/11/IJDDT,Vol11,Issue3,Article18.pdf
https://synapse.koreamed.org/upload/synapsedata/pdfdata/1179tcp/tcp-22-102.pdf
https://www.scielo.br/j/bjps/a/HR7bKXpszwqMZnHhPJwxkKM/?format=html&lang=en
https://synapse.koreamed.org/upload/synapsedata/pdfdata/1179tcp/tcp-22-102.pdf
https://extranet.who.int/prequal/sites/default/files/document_files/BE_levofloxacin_Nov2025.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reach maximum plasma concentration (Tmax) is also a key parameter reflecting the rate of

drug absorption.[1][5]

Orally administered levofloxacin is rapidly and almost completely absorbed, with a high

bioavailability of approximately 99-100%.[4][5] Peak plasma concentrations are typically

reached within 1-2 hours after administration.[4][5] The elimination half-life of levofloxacin is

approximately 6 to 8 hours in individuals with normal renal function.[5][6]

The following tables summarize the pharmacokinetic data from various bioequivalence studies

comparing different levofloxacin formulations.

Table 1: Pharmacokinetic Parameters of Different Levofloxacin 250 mg Tablet Formulations

Formulation Cmax (mg/L)
AUC0-t
(mg*h/L)

Tmax (h)
Study
Population

Test (Lectacin) 4.48 ± 0.89 25.33 ± 4.12 0.33 - 2.5
Healthy Korean

Males[2]

Reference

(Cravit)
4.46 ± 0.95 25.77 ± 4.01 0.33 - 2.5

Healthy Korean

Males[2]

Geometric Mean

Ratio (90% CI)

1.0060 (0.9339-

1.0842)

0.9810 (0.9476-

1.0159)
- -

Table 2: Pharmacokinetic Parameters of Different Levofloxacin 500 mg Tablet Formulations
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Formulation Cmax (mg/L)
AUC0-t
(mg*h/L)

Tmax (h)
Study
Population

Test (Generic) - - -
Healthy Arabic

Men[1]

Reference

(Tavanic®)
- - ~1

Healthy Arabic

Men[1]

Test (Tavanic®) - - -
Healthy Brazilian

Volunteers[3]

Reference

(Levaquin®)
- - -

Healthy Brazilian

Volunteers[3]

Geometric Mean

Ratio (90% CI)

for Cmax

92.1% - 108.2% - -
Healthy Brazilian

Volunteers[3]

Geometric Mean

Ratio (90% CI)

for AUC0-t

- 90.7% - 98.0% -
Healthy Brazilian

Volunteers[3]

Test (Generic) - - -
Healthy Indian

Volunteers[7]

Reference - - -
Healthy Indian

Volunteers[7]

Relative

Bioavailability
99.98% - -

Healthy Indian

Volunteers[7]

Table 3: Pharmacokinetic Parameters of Different Levofloxacin 100 mg Tablet Formulations
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Formulation Cmax (µg/mL)
AUClast
(h∙µg/mL)

Tmax (h)
Study
Population

Test (Levobacter

Tab)
1.61 ± 0.75 7.54 ± 1.68 1.00 (0.33–2.50)

Healthy

Volunteers[8]

Reference

(Cravit Tab)
1.66 ± 0.47 7.53 ± 1.79 1.00 (0.67–4.00)

Healthy

Volunteers[8]

Geometric Mean

Ratio (90% CI)
0.9474–1.0643 0.8200–1.0633 - -

Experimental Protocol for a Typical Bioequivalence
Study
A standard bioequivalence study for levofloxacin typically follows a randomized, two-treatment,

two-period, crossover design.[2]

Subject Recruitment: Healthy adult volunteers are recruited for the study.[2][4]

Dosing: Subjects receive a single oral dose of either the test or reference levofloxacin

formulation.[2][7]

Washout Period: A washout period of at least one week is maintained between the two

treatment periods to ensure complete elimination of the drug from the body.[2][9]

Blood Sampling: Serial blood samples are collected at predetermined time points before and

after drug administration (e.g., up to 24 or 48 hours).[2][10]

Plasma Analysis: The concentration of levofloxacin in the plasma samples is determined

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][7][8]

Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate

the key pharmacokinetic parameters (AUC, Cmax, Tmax).

Statistical Analysis: Statistical analysis is performed on the log-transformed AUC and Cmax

values to determine the geometric mean ratio and 90% confidence intervals to assess
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bioequivalence.[2]

Subject Enrollment Dosing Periods
Data Collection & Analysis

Recruitment of Healthy Volunteers Screening & Informed Consent Randomization to Treatment Sequence Period 1: Administer Test or Reference Formulation Washout Period (e.g., 7 days)

Serial Blood Sampling

Period 2: Crossover to Alternate Formulation

Plasma Levofloxacin Analysis (HPLC/LC-MS/MS) Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Statistical Analysis (90% CI of GMR) Bioequivalence Conclusion
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Workflow of a typical levofloxacin bioequivalence study.

Impurity Levels in Levofloxacin Formulations
The presence of impurities in pharmaceutical products can affect their safety and efficacy.

Therefore, regulatory authorities have strict guidelines for the identification, qualification, and

control of impurities. Several analytical methods, primarily HPLC and LC-MS/MS, have been

developed to detect and quantify impurities in levofloxacin formulations.[11][12][13]

A study evaluating commercial levofloxacin formulations from 19 different plants identified 5

impurities, with varying content across products from different manufacturers.[11] Notably,

some products demonstrated good quality with impurity levels below 0.01%.[11] The United

States Pharmacopeia (USP) monograph for levofloxacin specifies methods for impurity

analysis.[12][14]

Table 4: Common Levofloxacin Impurities

Impurity Name Source

10-fluoro levofloxacin -[12]

Decarboxy levofloxacin -[12]

Levofloxacin N(4')-methyl quaternary impurity Formulation process[11]

Ethyl ester impurity -[12]

D-isomer impurity -[12]
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Experimental Protocol for Impurity Analysis
The analysis of impurities in levofloxacin formulations is typically performed using reversed-

phase HPLC with UV detection.

Sample Preparation: A known concentration of the levofloxacin drug product is prepared in a

suitable diluent.[14][15]

Chromatographic System:

Column: A C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) is commonly used.[12]

Mobile Phase: A mixture of a buffer (e.g., ammonium acetate, cupric sulfate, and L-

Isoleucine in water) and an organic solvent (e.g., methanol) is used for separation.[12]

Flow Rate: A typical flow rate is around 0.7-1.0 mL/min.[7][12]

Detector: UV detection is set at a specific wavelength (e.g., 340 nm or 360 nm).[12]

Method Validation: The analytical method is validated for specificity, linearity, accuracy,

precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.

[12][13]

Data Analysis: The chromatograms are analyzed to identify and quantify the impurities based

on their retention times and peak areas relative to a reference standard. The total

percentage of impurities is then calculated.[15]
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Sample & System Preparation

Chromatographic Analysis
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Workflow for HPLC-based impurity analysis of levofloxacin.
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In conclusion, the bioequivalence of generic levofloxacin formulations is well-established

through rigorous pharmacokinetic studies, ensuring their interchangeability with the innovator

product. Concurrently, robust analytical methods are in place to monitor and control impurity

levels, safeguarding the quality and safety of these essential medicines. Continuous monitoring

of both bioequivalence and impurity profiles remains critical in the post-market setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to Bioequivalence and Impurity
Levels of Levofloxacin Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1151659#bioequivalence-studies-of-levofloxacin-
formulations-and-impurity-levels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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